molecular formula C27H29ClN4O3 B2590050 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-85-0

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2590050
CAS RN: 872860-85-0
M. Wt: 493
InChI Key: WUDQHZXGHAGROY-UHFFFAOYSA-N
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Description

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29ClN4O3 and its molecular weight is 493. The purity is usually 95%.
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Scientific Research Applications

Excretion, Metabolism, and Pharmacokinetics

Research on compounds like "1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide" has provided insights into the excretion, metabolism, and pharmacokinetics of piperazine derivatives. These studies show extensive metabolism involving various pathways such as N-de-ethylation, amide hydrolysis, and hydroxylation, primarily catalyzed by CYP3A4/3A5 enzymes. Such research is crucial for understanding the disposition and potential therapeutic applications of new chemical entities (Miao et al., 2012).

Impact of Environmental Contaminants

Other studies have focused on the environmental impact and health implications of chlorophenyl-containing compounds, such as DDT and its metabolites, on human health. These investigations have explored the association between exposure to these compounds and various health outcomes, including their potential role in cancer, reproductive health, and the effects on infants through breast milk transfer (Bouwman et al., 1992). Understanding the environmental persistence and biological effects of these compounds is critical for assessing the risks associated with their use and for developing safer alternatives.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O3/c28-20-7-6-8-21(17-20)29-13-15-31(16-14-29)27(35)26(34)23-18-32(24-10-3-2-9-22(23)24)19-25(33)30-11-4-1-5-12-30/h2-3,6-10,17-18H,1,4-5,11-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDQHZXGHAGROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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